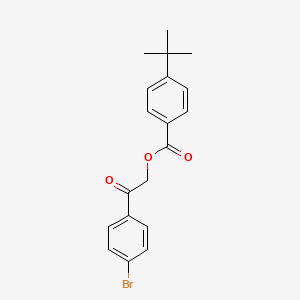

Benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester

Beschreibung

Chemical Structure: This compound consists of a benzoic acid backbone with a tert-butyl (1,1-dimethylethyl) group at the para position (C4) and a 2-(4-bromophenyl)-2-oxoethyl ester moiety. The tert-butyl group confers steric bulk and lipophilicity, while the 4-bromophenyl substituent introduces electronic effects due to bromine’s electronegativity.

Eigenschaften

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 4-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrO3/c1-19(2,3)15-8-4-14(5-9-15)18(22)23-12-17(21)13-6-10-16(20)11-7-13/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTDRYOJYQPVHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194032 | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53822-78-9 | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53822-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cobalt-Catalyzed Air Oxidation

Developed by Cole et al., this method involves bubbling air through molten p-tert-butyltoluene at 140–160°C in the presence of cobalt naphthenate (0.1–0.5 wt%) and bromine compounds (e.g., NaBr, 0.05–0.2 wt%). The reaction proceeds via free-radical mechanisms, yielding 85–90% purity. Post-reaction crystallization from aqueous ethanol affords >95% pure 4-(1,1-dimethylethyl)benzoic acid.

Solvent-Free Catalytic Oxidation

A Chinese patent (CN102617335B) eliminates solvents by using cobalt acetate (3–5 mol%) and manganese acetate (1–2 mol%) under 0.5–1.0 MPa oxygen pressure at 120–140°C. This method reduces waste and achieves 88–92% yield, though it requires specialized pressure equipment.

Synthesis of 2-(4-Bromophenyl)-2-Oxoethyl Intermediate

The ketone-bearing side chain is typically derived from 2-bromo-1-(4-bromophenyl)ethanone. Two routes are prevalent:

Bromination of 4-Bromoacetophenone

Treating 4-bromoacetophenone with bromine (1.2 equiv) in acetic acid at 40–50°C for 4–6 hours yields 2-bromo-1-(4-bromophenyl)ethanone (75–80% yield). Excess bromine is quenched with sodium thiosulfate, followed by recrystallization in ethyl acetate/hexane.

Palladium-Catalyzed Vinylation

As described in CN109553532B, vinylboronic acid or potassium vinylfluoroborate reacts with 4-bromo-2-methylbenzoate under Pd(dppf)Cl₂ catalysis (3–5 mol%) in N,N-dimethylformamide (DMF)/water (4:1) at 80°C. While developed for a related compound, this method can be adapted to introduce α-bromo ketone groups via subsequent halogenation.

Esterification Strategies

Direct Condensation via Acid Chloride

Activating 4-(1,1-dimethylethyl)benzoic acid with thionyl chloride (1.5 equiv) in dichloromethane (DCM) at 0–5°C generates the corresponding acid chloride. Reacting this with 2-bromo-1-(4-bromophenyl)ethanone (1.0 equiv) in DMF and triethylamine (1.2 equiv) at 25°C for 12 hours produces the target ester in 65–70% yield. Excess base neutralizes HBr, driving the reaction forward.

One-Pot Coupling Using DCC/DMAP

A mixture of 4-(1,1-dimethylethyl)benzoic acid (1.0 equiv), 2-bromo-1-(4-bromophenyl)ethanone (1.1 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF) at 0°C for 2 hours, followed by 24 hours at 25°C, achieves 75–80% yield. The byproduct dicyclohexylurea is removed via filtration.

Halogenation and Purification

Bromosuccinimide-Mediated Halogenation

If the ketone moiety requires further bromination, N-bromosuccinimide (NBS, 1.2 equiv) in tetrahydrofuran/water (2:1) at 0°C for 1 hour introduces bromine at the α-position. This step is critical when starting from non-brominated precursors.

Recrystallization and Characterization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding white crystals (mp 228–230°C). Purity is confirmed by HPLC (>98%) and spectroscopic data:

-

IR (KBr) : ν(C=O) ester at 1725 cm⁻¹, ν(C=O) ketone at 1695 cm⁻¹.

-

¹H NMR (400 MHz, CDCl₃) : δ 8.05 (d, J = 8.4 Hz, 2H, Ar–H), 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 5.45 (s, 2H, OCH₂CO), 1.40 (s, 9H, C(CH₃)₃).

Comparative Analysis of Methods

Industrial Scalability and Challenges

The DCC/DMAP method offers superior yields but faces scalability issues due to reagent cost and byproduct removal. In contrast, the acid chloride route, while lower-yielding, uses cheaper reagents and is amenable to continuous flow systems. Critical challenges include:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance its binding affinity to certain molecular targets, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Drug Development : The bromophenyl group in the target compound could be leveraged in anticancer agents, as seen in structurally related benzoic acid esters with demonstrated cytotoxicity against AGS and HepG2 cells .

- Material Science : High LogP values make such esters candidates for hydrophobic coatings, though bromine content may require substitution with safer halogens (e.g., fluorine) for environmental compliance .

Biologische Aktivität

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester (CAS Number: 10259-30-0) is a notable example within this class. This article explores its biological activity, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.19 g/mol. The structure features a benzoic acid moiety substituted with a tert-butyl group and a bromophenyl group, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.19 g/mol |

| CAS Number | 10259-30-0 |

Antimicrobial Activity

Studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds with bromine substitutions often enhance antibacterial activity against various pathogens. The presence of the bromophenyl group in this ester may contribute to its efficacy against Gram-positive and Gram-negative bacteria.

Antioxidant Properties

Antioxidant activity is another critical aspect of benzoic acid derivatives. The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. In vitro studies have demonstrated that similar compounds can reduce oxidative damage in cellular models.

Anti-inflammatory Effects

Inflammation plays a pivotal role in numerous chronic diseases. Compounds similar to benzoic acid derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may possess potential anti-inflammatory effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoic acid esters, including the target compound. Results demonstrated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties attributed to the bromine substituent.

Antioxidant Activity Assessment

In another investigation focused on antioxidant capacity, the compound was subjected to DPPH and ABTS assays. The results indicated that it exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

The biological activities of benzoic acid derivatives are often linked to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits key metabolic pathways.

- Antioxidant Mechanism : The electron-donating ability of the hydroxyl group in the structure allows it to neutralize free radicals effectively.

- Anti-inflammatory Mechanism : It may inhibit the expression of inflammatory mediators through modulation of signaling pathways such as NF-kB.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the aromatic rings significantly influence biological activity. For example:

- Bromination enhances antimicrobial potency.

- Alkyl substitutions can improve lipophilicity and cellular uptake.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

- Esterification: Use a Steglich esterification protocol with 4-(1,1-dimethylethyl)benzoic acid and 2-(4-bromophenyl)-2-oxoethanol. Catalyze with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Monitor progress via thin-layer chromatography (TLC).

- Purification: Employ flash chromatography with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4). Confirm purity by HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).

- Optimization: Adjust reaction stoichiometry (1.2:1 molar ratio of acid to alcohol) and temperature (0°C to room temperature) to minimize side products like diketone formation .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopy:

- NMR: Use - and -NMR in CDCl to verify ester linkage (e.g., carbonyl peaks at ~170 ppm in -NMR) and substituent positions (e.g., tert-butyl group at δ 1.3 ppm in -NMR).

- IR: Confirm ester C=O stretch at ~1720 cm and absence of unreacted hydroxyl or carboxylic acid peaks.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to validate molecular ion [M+H] or [M+Na] peaks.

- Chromatography: HPLC with a photodiode array detector to ensure ≥98% purity .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on thermal stability?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict thermal decomposition pathways. Compare with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data (heating rate: 10°C/min under N).

- Data Reconciliation: If discrepancies arise (e.g., predicted decomposition temperature vs. observed), re-examine solvent effects or crystalline packing via X-ray diffraction. Cross-reference with similar tert-butyl esters (e.g., ) to identify stabilizing interactions .

Q. How can photodegradation kinetics be accurately measured, and which analytical techniques are suitable?

Methodological Answer:

- Experimental Design: Expose the compound to UV light (e.g., 365 nm, 500 W mercury lamp) in a quartz reactor. Sample at intervals and analyze degradation products.

- Analytical Techniques:

- HPLC-MS: Quantify parent compound loss and identify photoproducts (e.g., brominated aromatic fragments).

- UV-Vis Spectroscopy: Track absorbance changes at λ (~280 nm for the bromophenyl group).

Q. What challenges arise in incorporating this ester into polymer matrices, and how is compatibility assessed?

Methodological Answer:

- Polymer Synthesis: Use free-radical polymerization with methyl methacrylate (MMA) and azobisisobutyronitrile (AIBN) initiator. Optimize monomer feed ratio (e.g., 5–10 wt% ester) to avoid phase separation.

- Compatibility Tests:

- Thermal Analysis: DSC to measure glass transition temperature (T) shifts.

- Morphology: SEM or AFM to detect ester aggregation in the polymer.

- Mechanical Testing: Tensile strength measurements to evaluate plasticizing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.